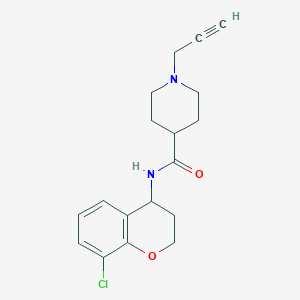
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using a pyridazine derivative.
Attachment of the Fluorobenzyl Thioether: The fluorobenzyl thioether moiety can be attached through a thiolation reaction using 4-fluorobenzyl chloride and a suitable thiol.
Methoxylation: The methoxyphenyl group can be introduced through an etherification reaction using 2-methoxyphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for the development of new drugs targeting various diseases.
Biological Studies: To investigate its effects on cellular processes and pathways.
Chemical Biology: As a probe to study the interaction of thiazole derivatives with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl thioether and methoxyphenyl groups may enhance binding affinity and specificity to the target, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a chlorine atom instead of fluorine.
5-(6-((4-Methylbenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a methyl group instead of fluorine.
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl thioether group in 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs with different substituents.
Propiedades
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)17-5-3-4-6-19(17)27-2)18-11-12-20(26-25-18)28-13-15-7-9-16(23)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXIIZBBJMWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)
![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)
![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)



![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
